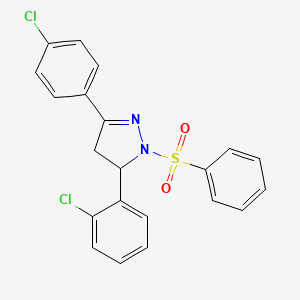

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(2-chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O2S/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)28(26,27)17-6-2-1-3-7-17/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWMDKZASXPQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate chlorophenyl and phenylsulfonyl precursors under controlled conditions. Commonly, the synthesis starts with the preparation of the pyrazole ring, followed by the introduction of chlorophenyl and phenylsulfonyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for drug development targeting cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various animal models. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in several studies. It has shown effectiveness against a range of bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it useful for synthesizing more complex molecules in pharmaceutical chemistry .

Reagent in Chemical Reactions

this compound can act as a reagent for the synthesis of other pyrazole derivatives. Its ability to undergo transformations under mild conditions is advantageous for creating derivatives with tailored biological activities .

Material Science

Polymeric Applications

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The sulfonamide group contributes to improved adhesion and compatibility with various substrates .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values demonstrated significant potency. |

| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of arthritis; potential therapeutic applications noted. |

| Study C | Antimicrobial Efficacy | Effective against Staphylococcus aureus and Candida albicans; suggests broad-spectrum activity. |

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substituents

- Chloro vs. Bromo Derivatives: Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) from and exhibit nearly identical conformations but differ in crystal packing due to halogen size.

- Fluorophenyl Analogues : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () replace chlorophenyl with fluorophenyl groups. Fluorine’s electronegativity enhances dipole interactions, altering crystallization behavior compared to chlorine .

Sulfonyl and Carbonyl Groups

- 1-(4-Methyl-phenyl-sulfon-yl)-5-phenyl-4,5-dihydro-1H-pyrazole (): Replacing the phenylsulfonyl group with a methyl-substituted sulfonyl group reduces steric hindrance, resulting in a more planar pyrazoline ring (maximum deviation: 0.078 Å). This contrasts with the bulkier phenylsulfonyl group in the target compound, which may induce non-planarity .

- N-Substituted Carbaldehyde/Ethanone Derivatives (): Compounds with carbaldehyde (CHO) or ethanone (COCH₃) groups at position 1 exhibit reduced electron-withdrawing effects compared to sulfonyl groups, influencing reactivity in nucleophilic substitutions .

Spectroscopic and Electronic Properties

NMR and MS Data

- Thiophene-Substituted Analogues : Compound 5d () with a 3-methylthiophen-2-yl group shows distinct ¹H NMR shifts (δ 2.45 ppm for CH₃) compared to the target compound’s chlorophenyl signals (δ 7.2–7.8 ppm for aromatic protons). Mass spectrometry (MS) data for 5d (M⁺ at m/z 409) highlights differences in molecular weight due to substituent variations .

- DFT Studies : For 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (), DFT calculations align with experimental IR and UV-Vis spectra, revealing strong absorption at 290 nm (π→π* transitions). The target compound’s sulfonyl group may red-shift absorption due to enhanced conjugation .

Data Tables

*Estimated from analogous compounds in .

Biological Activity

The compound 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to review the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 452.39 g/mol. The structure features two chlorophenyl groups and a phenylsulfonyl moiety, contributing to its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that modifications in the pyrazole nucleus led to compounds with up to 85% inhibition of these cytokines at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed effective inhibition against various bacterial strains, including E. coli and S. aureus. The presence of the phenylsulfonyl group enhances its interaction with bacterial enzymes, leading to increased antimicrobial efficacy .

Anticancer Potential

Recent advancements in drug discovery have identified pyrazole derivatives as potential anticancer agents. The compound has been tested against several cancer cell lines, showing cytotoxic effects with IC50 values indicating significant growth inhibition. For example, similar derivatives have demonstrated effectiveness against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives are known to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory process.

- Modulation of Signal Transduction Pathways : The compound may interfere with various signaling pathways involved in inflammation and cancer progression.

- Interaction with DNA : Some studies suggest that pyrazole compounds can interact with DNA, leading to apoptosis in cancer cells.

Case Studies

A selection of case studies highlights the biological efficacy of pyrazole derivatives:

| Study | Compound Tested | Activity | Results |

|---|---|---|---|

| Selvam et al. | 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazole | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Chovatia et al. | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Antimicrobial | Effective against Bacillus subtilis and E. coli |

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | IC50 = 3.25 mg/mL against Hep-2 cells |

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazines or sulfonohydrazides. A key step involves the Vilsmeier–Haack reaction for formylation of pyrazoline intermediates, as demonstrated for structurally similar dihydropyrazoles . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing substituents (e.g., chlorophenyl groups) direct nucleophilic attack to the less hindered carbonyl carbon. Solvent polarity and temperature also modulate reaction kinetics, with polar aprotic solvents (e.g., DMF) favoring cyclization at 60–80°C .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography : Use SHELX suite (SHELXL for refinement) to resolve stereochemistry and confirm the dihydro-pyrazole ring puckering (amplitude ~0.3–0.5 Å, phase angles 10–30° via Cremer-Pople coordinates) .

- NMR : H NMR typically shows doublets for diastereotopic protons in the 4,5-dihydro ring (δ 3.5–4.5 ppm). C NMR distinguishes sulfonyl (δ 125–130 ppm) and chlorophenyl carbons (δ 140–145 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] with isotopic patterns matching Cl/F substituents .

Q. What biological targets or activities have been reported for analogous dihydropyrazole derivatives?

Analogous compounds exhibit tubulin polymerization inhibition (IC ~2–10 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, GI < 5 µM) . The phenylsulfonyl group enhances binding to COX-2 via hydrophobic interactions, as shown in molecular docking studies of related pyrazolines .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be systematically addressed?

Conflicting results often arise from assay variability (e.g., cell line heterogeneity, concentration thresholds). To resolve this:

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Analyze substituent effects: Replace 2-chlorophenyl with 4-fluorophenyl to assess halogen bonding’s role in target engagement .

- Use crystallographic data (e.g., PDB entries for tubulin-complexed analogs) to validate binding poses and identify key hydrogen bonds (e.g., sulfonyl oxygen with Arg278) .

Q. What strategies optimize synthetic yield while mitigating steric hindrance from ortho-substituents?

- Precursor design : Introduce electron-donating groups (e.g., methoxy) para to the chlorophenyl moiety to enhance chalcone reactivity .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (85% vs. 60%) by minimizing thermal decomposition .

- Catalytic additives : Use KI (5 mol%) to promote cyclization in sterically crowded systems .

Q. How do puckering effects in the dihydropyrazole ring influence conformational stability?

The 4,5-dihydro ring adopts an envelope conformation (C5 atom displaced by 0.4–0.6 Å from the mean plane). Puckering parameters (q = 0.35–0.45, φ = 10–20°) correlate with substituent bulk: ortho-chlorophenyl groups increase torsional strain, reducing activation energy for ring inversion . MD simulations (AMBER force field) predict a 5–10 kcal/mol barrier to planarity, stabilizing bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.